molecular formula C68H89N17O16 B009483 NAFARELIN ACETATE CAS No. 86220-42-0

NAFARELIN ACETATE

Cat. No.: B009483
CAS No.: 86220-42-0
M. Wt: 1400.5 g/mol
InChI Key: FSBTYDWUUWLHBD-UDXTWCDOSA-N
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Description

Synarel, also known as nafarelin acetate, is a synthetic decapeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH). It is primarily used in the treatment of endometriosis and central precocious puberty. Synarel is administered as a nasal spray and works by regulating the release of gonadotropins, which in turn affects the production of sex hormones .

Mechanism of Action

Target of Action

Nafarelin Acetate, also known as Synarel, is a potent synthetic agonist of gonadotropin-releasing hormone (GnRH) . The primary targets of Nafarelin are the GnRH receptors located in the pituitary gland .

Mode of Action

Nafarelin works by continuously activating the GnRH receptor, which results in profound desensitization of the receptor such that it becomes non-functional . At the onset of administration, Nafarelin stimulates the release of the pituitary gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a temporary increase of gonadal steroidogenesis . Repeated dosing abolishes the stimulatory effect on the pituitary gland .

Biochemical Pathways

The activation of the GnRH receptor by Nafarelin leads to the release of LH and FSH from the pituitary gland . These hormones then stimulate the gonads to produce sex steroids such as estradiol in females and testosterone in both sexes . With continuous administration of nafarelin, the gnrh receptors become desensitized, leading to a decrease in the release of these hormones and a subsequent decrease in the production of sex steroids .

Pharmacokinetics

Nafarelin is rapidly absorbed into the systemic circulation after intranasal administration . Maximum serum concentrations are achieved between 10 and 45 minutes . The average serum half-life of Nafarelin following intranasal administration of a 400 μg dose is approximately 2.5 hours . About 80% of this compound is bound to plasma proteins .

Result of Action

The result of Nafarelin’s action is a decrease in the secretion of gonadal steroids by about 4 weeks . Consequently, tissues and functions that depend on gonadal steroids for their maintenance become quiescent . After Nafarelin therapy is discontinued, pituitary and ovarian function normalize and estradiol serum concentrations increase to pretreatment levels .

Action Environment

The action of Nafarelin can be influenced by environmental factors. For example, the absorption of Nafarelin can be affected by the condition of the nasal mucosa . Furthermore, the efficacy of Nafarelin can be influenced by the patient’s adherence to the treatment regimen, as irregular or incomplete daily doses may result in stimulation of the pituitary-gonadal axis .

Biochemical Analysis

Biochemical Properties

At the onset of administration, Nafarelin Acetate stimulates the release of the pituitary gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a temporary increase of gonadal steroidogenesis . This interaction with the pituitary gonadotropins is crucial for its role in biochemical reactions.

Cellular Effects

This compound influences cell function by affecting the secretion of gonadal steroids. Repeated dosing abolishes the stimulatory effect on the pituitary gland. Twice daily administration leads to decreased secretion of gonadal steroids by about 4 weeks; consequently, tissues and functions that depend on gonadal steroids for their maintenance become quiescent .

Molecular Mechanism

This compound exerts its effects at the molecular level through its agonistic action on GnRH. Like GnRH, initial or intermittent administration of this compound stimulates release of the gonadotropins LH and FSH from the pituitary gland, which in turn transiently increases production of estradiol in females and testosterone in both sexes .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. At the onset of administration, it stimulates the release of the pituitary gonadotropins, resulting in a temporary increase of gonadal steroidogenesis. Repeated dosing abolishes this stimulatory effect on the pituitary gland .

Metabolic Pathways

This compound is involved in the GnRH signaling pathway, influencing the release of pituitary gonadotropins and the subsequent secretion of gonadal steroids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nafarelin acetate is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the decapeptide chain. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pH, and solvent systems, to ensure high yield and purity. The final product is formulated into a nasal spray solution containing benzalkonium chloride, glacial acetic acid, sodium hydroxide or hydrochloric acid (to adjust pH), sorbitol, and purified water .

Chemical Reactions Analysis

Types of Reactions

Nafarelin acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activity and stability. For example, oxidation of methionine residues can lead to the formation of methionine sulfoxide, which may affect the peptide’s function .

Scientific Research Applications

Nafarelin acetate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Nafarelin Acetate

This compound is unique in its administration route as a nasal spray, which offers advantages in terms of ease of use and patient compliance. Additionally, its specific formulation and pharmacokinetic profile make it suitable for treating conditions like central precocious puberty and endometriosis .

Properties

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H83N17O13.C2H4O2.H2O/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4;/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4);1H2/t46-,47-,48-,49-,50+,51-,52-,53-,54-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBTYDWUUWLHBD-UDXTWCDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H89N17O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76932-56-4 (Parent)
Record name Nafarelin acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086220420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40904715
Record name Nafarelin acetate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86220-42-0
Record name Nafarelin acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086220420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nafarelin acetate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAFARELIN ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ENZ0QJW4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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